Chemical properties of 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride
Chemical properties of 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-(2,6-Difluorophenyl)oxetan-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride. This compound is a valuable building block for drug discovery and development, merging the unique structural and physicochemical advantages of the oxetane ring with the electronic influence of a difluorinated phenyl group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its application. We will delve into its physicochemical characteristics, spectroscopic profile, analytical quantification methods, and essential safety protocols, grounding all claims in authoritative references.
Chemical Identity and Physicochemical Properties
3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride is a substituted oxetane derivative. The core structure features a four-membered oxetane ring, which has gained significant attention in medicinal chemistry. Replacing more common groups like gem-dimethyl or carbonyls with an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1] The presence of the 2,6-difluorophenyl moiety significantly influences the molecule's electronic properties and potential for hydrogen bonding interactions. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for biological assays and formulation development.[2]
Caption: Structure of 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference |
| IUPAC Name | 3-(2,6-difluorophenyl)oxetan-3-amine;hydrochloride | [3] |
| Molecular Formula | C₉H₁₀ClF₂NO | [3] |
| Molecular Weight | 221.63 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Canonical SMILES | C1C(CO1)(C2=C(C=CC=C2F)F)N.Cl | [3] |
| InChI Key | MFKMJZHUKOFYIX-UHFFFAOYSA-N (free base) | [3] |
| Appearance | White to off-white solid (predicted) | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[2][5] | N/A |
| Melting Point | Data not available. | [4] |
| pKa | Data not available; the primary amine confers basicity. | N/A |
| XlogP (predicted) | 0.5 (for free base) | [3] |
Synthesis and Purification
The synthesis of 3-substituted oxetan-3-amine hydrochlorides typically culminates in an acid-mediated deprotection of a suitable nitrogen-protected precursor. A common and industrially scalable approach involves the removal of a tert-butyloxycarbonyl (Boc) or a sulfinyl protecting group from the amine using a solution of hydrogen chloride.[6]
The choice of an HCl solution in a non-aqueous solvent like methanol, dioxane, or dichloromethane is critical. It allows for the simultaneous deprotection of the amine and the in-situ formation of the hydrochloride salt, which often has lower solubility in the reaction medium, facilitating its isolation via precipitation and filtration.
Caption: Final deprotection and salt formation workflow.
Representative Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the N-Boc protected 3-(2,6-Difluorophenyl)oxetan-3-amine precursor in dichloromethane (DCM) or methanol at room temperature.
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Add a 4M solution of HCl in methanol or dioxane dropwise with stirring.[6] The molar ratio of HCl to the precursor should be in excess (e.g., 3-5 equivalents) to ensure complete deprotection.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours or until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.
-
Precipitation: To facilitate precipitation of the product, an anti-solvent such as methyl tert-butyl ether (MTBE) can be added to the reaction mixture.[6]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold MTBE or another suitable non-polar solvent to remove residual impurities.
-
Drying: Dry the purified white solid under vacuum to yield the final 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride.
Spectroscopic and Analytical Characterization
A robust analytical characterization is essential to confirm the identity, purity, and quantity of the target compound. A combination of mass spectrometry, NMR, and chromatography is typically employed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this primary amine, Gas Chromatography-Mass Spectrometry (GC-MS) may require derivatization to improve volatility and peak shape.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is often more direct. The predicted mass-to-charge ratios (m/z) for the free base are valuable for interpretation.
Table 2: Predicted m/z for Adducts of the Free Base (C₉H₉F₂NO)
| Adduct | m/z |
| [M+H]⁺ | 186.07250 |
| [M+Na]⁺ | 208.05444 |
| [M+K]⁺ | 224.02838 |
| [M-H]⁻ | 184.05794 |
| Data sourced from PubChemLite prediction.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not publicly available, the expected signals in ¹H and ¹³C NMR can be predicted based on the structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the difluorophenyl ring, which would be split by both neighboring protons and through-space fluorine couplings. The four protons of the oxetane ring would likely appear as two distinct multiplets in the 4.0-5.0 ppm region. The protons of the ammonium group (NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbons attached to fluorine would show large one-bond C-F coupling constants. The quaternary carbon of the oxetane ring bonded to the phenyl group and nitrogen would be significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H Stretching: A broad absorption band in the 2400-2800 cm⁻¹ range is characteristic of the ammonium salt (R-NH₃⁺).[8]
-
Aromatic C=C Stretching: Peaks around 1600-1450 cm⁻¹.
-
C-F Stretching: Strong, sharp absorptions typically found in the 1350-1100 cm⁻¹ region.
-
C-O-C Stretching: A distinct band for the cyclic ether (oxetane) would be expected around 1100-1000 cm⁻¹.
Proposed Analytical Methodologies
For quantification in research and quality control settings, a validated chromatographic method is necessary.
Caption: Proposed workflows for quantification and identification.
This is the preferred method for routine quantification due to its robustness and simplicity. The aromatic ring provides a strong chromophore for UV detection.[9]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic or trifluoroacetic acid. The acid ensures the analyte remains protonated for good peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~215 nm or another UV maximum.[9]
-
Protocol:
-
Prepare a stock solution of the hydrochloride salt in the mobile phase.
-
Generate a calibration curve using a series of dilutions.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
Inject samples and standards onto the HPLC system.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve.
-
GC-MS provides excellent selectivity and structural confirmation. However, the primary amine is highly polar and requires derivatization to block the active hydrogens, thereby increasing volatility and preventing poor peak shape.[7]
-
Derivatization Agent: Trifluoroacetic anhydride (TFAA) is a common choice for acylating primary amines.[7]
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms).[10]
-
Protocol:
-
Dissolve a known quantity of the sample in a dry, aprotic solvent (e.g., ethyl acetate).
-
Add an excess of TFAA and a mild base (e.g., pyridine), if necessary.
-
Heat the reaction mixture (e.g., 60 °C for 30 minutes) to complete the derivatization.
-
Cool the sample and inject an aliquot into the GC-MS.
-
Analyze using both full scan mode for identification and selected ion monitoring (SIM) for enhanced sensitivity in quantification.[10]
-
Chemical Stability and Reactivity
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, open flames, and hot surfaces.[11] The material may be air-sensitive.[11]
-
Light Sensitivity: Protect from direct sunlight.[4]
Reactivity Profile
The reactivity is dominated by the primary ammonium group and the oxetane ring.
-
Amine Group: In its free base form, the primary amine is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and reductive amination. As the hydrochloride salt, its nucleophilicity is masked, but it can be readily deprotonated with a base.
-
Oxetane Ring: The four-membered ether ring is more stable than an epoxide but can be susceptible to ring-opening under strongly acidic or nucleophilic conditions. This property is a key consideration in assessing potential metabolic pathways and in designing synthetic routes where the ring must remain intact.
-
Aromatic Ring: The 2,6-difluoro substitution makes the phenyl ring electron-deficient and deactivates it towards electrophilic aromatic substitution.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. The following information is based on data from structurally related amine hydrochlorides.
-
Hazard Classification: May cause skin irritation or burns and serious eye damage.[11][12] Harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapors, or spray.[11] Keep the container tightly closed when not in use. Ground and bond containers when transferring material to prevent static discharge.[11]
-
First-Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Skin: Take off contaminated clothing immediately. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
References
- 3 - SAFETY DATA SHEET. (2007, April 16). Google Cloud.
- Safety D
- 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride (C9H9F2NO) - PubChemLite.Université du Luxembourg.
- 1 - Safety D
- Analytical Methods.Google Cloud.
- 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride (CAS 1332839-79-8).Fluorochem.
- CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.
- 3-Phenyloxetan-3-amine hydrochloride.CymitQuimica.
- Analytical Methods. (2010, January 15). RSC Publishing.
- Amine NMR Spectra (in CDCl3 unless otherwise indic
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs.IU Indianapolis ScholarWorks.
- Buy Online TRC - 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride.LGC Standards.
- 1010097-89-8 | 3,3-Difluoropropan-1-amine hydrochloride.ChemScene.
- 491588-41-1 | Oxetan-3-amine hydrochloride.BLD Pharm.
- Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine.Benchchem.
- CAS 491588-41-1: oxetan-3-amine hydrochloride.CymitQuimica.
- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 2). PMC.
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). PMC.
- CN109384677A - A method of synthesis primary amine hydrochloride.
- AMANTADINE HYDROCHLORIDE.MOEHS Group.
- 1340533-08-5 | N-(2-fluorobenzyl)oxetan-3-amine.ChemScene.
- APPLICATION OF INFRARED SPECTROSCOPY AND X-RAY POWDER DIFFRACTOMETRY FOR ASSESSMENT OF THE QUALITATIVE COMPOSITION OF COMPONEN. (2023, April 4). Google Cloud.
- Solubility D
- 3-(3-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO) - PubChemLite.Université du Luxembourg.
- 3-[(2,4-difluorophenyl)methyl]oxetan-3-amine hydrochloride - PubChemLite.Université du Luxembourg.
- INFRARED REFERENCE SPECTRA.PMDA.
- 3-(difluoromethyl)oxetan-3-amine | 1779926-68-9.Sigma-Aldrich.
- 3-(2,3-difluorophenyl)-2,6-difluoroaniline | 2137772-11-1.Sigma-Aldrich.
- Study on Synthesis Of Oxetan-3-ol.
- 3-Aminooxetane 97 21635-88-1.Sigma-Aldrich.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride (C9H9F2NO) [pubchemlite.lcsb.uni.lu]
- 4. kishida.co.jp [kishida.co.jp]
- 5. toku-e.com [toku-e.com]
- 6. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. science.lpnu.ua [science.lpnu.ua]
- 9. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. moehs.com [moehs.com]
